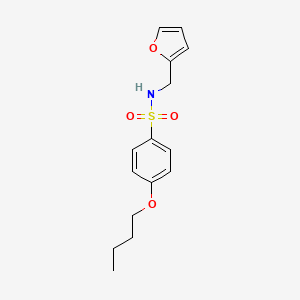

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A solution of furfurylamine was made in tert-butylmethyl ether (MTBE) and cooled in an ice/salt bath to -15 °C. With vigorous stirring, solutions of p-toluenesulfonyl chloride and 20% aqueous sodium hydroxide were added simultaneously and cautiously. The temperature of the reaction mixture was not allowed to exceed -5 °C. After the addition was completed, the mixture was stirred for 2–3 hours. The MTBE layer was separated, and the aqueous layer acidified to pH 3–4 and extracted with MTBE. The combined organic solutions were washed with saturated brine and dried overnight with magnesium sulfate. After filtration, the solvent was removed in a rotary evaporator. The remaining white solid was recrystallized from 50% aqueous ethanol to yield the final product .Aplicaciones Científicas De Investigación

Antibacterial Agents

Furan derivatives, including 4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide , have been recognized for their potential as antibacterial agents. The furan nucleus is a critical component in medicinal chemistry, contributing to the development of new drugs to combat microbial resistance . These compounds can be designed to target both gram-positive and gram-negative bacteria, offering a pathway to address the growing concern of antibiotic-resistant strains.

Antifungal Applications

The structural versatility of furan derivatives allows them to be effective in antifungal applications. Their ability to disrupt fungal cell wall synthesis or interfere with essential enzymes within the fungal cells makes them valuable in the development of new antifungal medications .

Antiviral Research

Research into furan derivatives has also extended into antiviral applications. The unique chemical structure of these compounds can be tailored to inhibit viral replication or to interfere with proteins critical to the viral life cycle, providing a foundation for the development of novel antiviral drugs .

Epoxy Resin Synthesis

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide: can be utilized in the synthesis of epoxy resins. Furan derivatives are being explored as bio-renewable monomers for creating more sustainable polymers, which are essential in various industrial applications . The incorporation of furan derivatives into epoxy resins can enhance their properties, such as thermal stability and mechanical strength.

Antitumor Activity

The compound’s furan moiety has shown promise in antitumor activity. Its ability to interact with biological targets relevant to cancer progression, such as enzymes or receptors, makes it a candidate for the synthesis of anticancer drugs .

Agricultural Chemicals

Furan derivatives are also being investigated for their use in agriculture as plant-protecting agents. They can serve as active ingredients in pesticides or fungicides, helping to protect crops from various diseases and pests .

Propiedades

IUPAC Name |

4-butoxy-N-(furan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S/c1-2-3-10-19-13-6-8-15(9-7-13)21(17,18)16-12-14-5-4-11-20-14/h4-9,11,16H,2-3,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAERDDRBMHRZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2904932.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)

![1-Ethyl-4-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2904947.png)